molecular formula C25H35NO2 B11388424 3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol

3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol

Cat. No.: B11388424
M. Wt: 381.5 g/mol
InChI Key: TTWIFHZUPZDBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol is a synthetic organic compound characterized by its complex structure, which includes an ethoxyphenyl group, a phenyl group, and a pyrrolidinyl group attached to a heptanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Heptanol Backbone: The synthesis begins with the preparation of the heptanol backbone through a Grignard reaction involving a suitable alkyl halide and a magnesium reagent.

    Introduction of the Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation, using benzene or substituted benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached through nucleophilic substitution, where a pyrrolidine derivative reacts with an appropriate leaving group on the heptanol backbone.

    Ethoxyphenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Ethoxyphenyl)-2-phenyl-1-(piperidin-1-yl)heptan-3-ol: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    3-(4-Ethoxyphenyl)-2-phenyl-1-(morpholin-1-yl)heptan-3-ol: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness

3-(4-Ethoxyphenyl)-2-phenyl-1-(pyrrolidin-1-yl)heptan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the ethoxyphenyl group, phenyl group, and pyrrolidinyl group in a single molecule allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C25H35NO2

Molecular Weight

381.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-2-phenyl-1-pyrrolidin-1-ylheptan-3-ol

InChI

InChI=1S/C25H35NO2/c1-3-5-17-25(27,22-13-15-23(16-14-22)28-4-2)24(20-26-18-9-10-19-26)21-11-7-6-8-12-21/h6-8,11-16,24,27H,3-5,9-10,17-20H2,1-2H3

InChI Key

TTWIFHZUPZDBJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)OCC)(C(CN2CCCC2)C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.